molecular formula C12H14N2O B587335 rac-1-[2-(Cyano)phenyl]-3-piperidinol CAS No. 1246816-21-6

rac-1-[2-(Cyano)phenyl]-3-piperidinol

Cat. No.: B587335
CAS No.: 1246816-21-6
M. Wt: 202.257
InChI Key: QNWBQCKIJVDXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[2-(Cyano)phenyl]-3-piperidinol typically involves the reaction of 2-cyanobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, which facilitates the reduction of the aldehyde group to an alcohol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

rac-1-[2-(Cyano)phenyl]-3-piperidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-1-[2-(Cyano)phenyl]-3-piperidinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[2-(Cyano)phenyl]-3-piperidinol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-[2-(Cyano)phenyl]-3-piperidinol is unique due to its combination of a cyano group and a hydroxyl group on a piperidine ringIts racemic nature also provides opportunities for studying enantiomer-specific interactions and effects .

Biological Activity

Rac-1-[2-(Cyano)phenyl]-3-piperidinol, also known as 2-(3-hydroxypiperidin-1-yl)benzonitrile, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-(3-hydroxypiperidin-1-yl)benzonitrile
  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol

The compound features a piperidine ring substituted with a hydroxyl group and a cyano group on the phenyl ring, which contributes to its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities, including:

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. The presence of the piperidine moiety is believed to enhance neuroprotective properties through modulation of neurotransmitter systems .
  • Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects. It may influence the serotonin and norepinephrine pathways, which are critical in mood regulation .
  • Antinociceptive Properties : this compound has been reported to exhibit antinociceptive effects in animal models, suggesting its utility in pain management .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin receptors (5-HT receptors), which play a significant role in mood and pain perception.
  • Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in synaptic clefts .
  • Modulation of Signaling Pathways : The compound may modulate intracellular signaling pathways related to neuroprotection and inflammation, impacting cellular responses to stressors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Neuroprotective StudyDemonstrated that this compound reduces neuronal cell death in models of oxidative stress.
Antidepressant ActivityShowed significant improvement in depressive-like behaviors in rodent models when administered chronically.
Analgesic EffectsReported a dose-dependent reduction in pain response in animal models, indicating potential for pain relief applications.

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBQCKIJVDXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.